molecular formula C19H24N2O3 B1670639 Dilevalol CAS No. 75659-07-3

Dilevalol

Cat. No. B1670639
CAS RN: 75659-07-3
M. Wt: 328.4 g/mol
InChI Key: SGUAFYQXFOLMHL-ACJLOTCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04328213

Procedure details

5.00 mg R,R-enantiomer hydrochloride of labetalol;
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][CH:3]([NH:12][CH2:13][CH:14]([OH:25])[C:15]1[CH:16]=[CH:17][C:18]([OH:24])=[C:19]([C:21]([NH2:23])=[O:22])[CH:20]=1)[CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1>>[CH3:2][CH:3]([NH:12][CH2:13][CH:14]([OH:25])[C:15]1[CH:16]=[CH:17][C:18]([OH:24])=[C:19]([C:21]([NH2:23])=[O:22])[CH:20]=1)[CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[ClH:1] |f:2.3|

Inputs

Step One
Name
Quantity
5 mg
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC=1C=CC=CC1)NCC(C=2C=CC(=C(C2)C(=O)N)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(CCC=1C=CC=CC1)NCC(C=2C=CC(=C(C2)C(=O)N)O)O.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04328213

Procedure details

5.00 mg R,R-enantiomer hydrochloride of labetalol;
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][CH:3]([NH:12][CH2:13][CH:14]([OH:25])[C:15]1[CH:16]=[CH:17][C:18]([OH:24])=[C:19]([C:21]([NH2:23])=[O:22])[CH:20]=1)[CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1>>[CH3:2][CH:3]([NH:12][CH2:13][CH:14]([OH:25])[C:15]1[CH:16]=[CH:17][C:18]([OH:24])=[C:19]([C:21]([NH2:23])=[O:22])[CH:20]=1)[CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[ClH:1] |f:2.3|

Inputs

Step One
Name
Quantity
5 mg
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC=1C=CC=CC1)NCC(C=2C=CC(=C(C2)C(=O)N)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(CCC=1C=CC=CC1)NCC(C=2C=CC(=C(C2)C(=O)N)O)O.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.